molecular formula C9H9BrO2 B3105998 (S)-2-(4-Bromophenyl)propanoic acid CAS No. 156143-00-9

(S)-2-(4-Bromophenyl)propanoic acid

Cat. No. B3105998
CAS RN: 156143-00-9
M. Wt: 229.07 g/mol
InChI Key: PFDBEACWLCHWRZ-LURJTMIESA-N
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Description

(S)-2-(4-Bromophenyl)propanoic acid, also known as naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used as a painkiller and anti-inflammatory agent. It is commonly used to treat conditions such as arthritis, menstrual cramps, and other types of pain and inflammation.

Scientific Research Applications

Synthesis and Chemical Properties

  • (S)-2-(4-Bromophenyl)propanoic acid and its derivatives have been studied for their synthesis and chemical properties. Zaidlewicz and Wolan (2002) investigated the synthesis of ω-(4-Bromophenyl)alkanoic acids, which are obtained from 1-bromo-4-alkenylbenzenes through hydroboration–thermal isomerization–oxidation. These acids were further transformed into corresponding boronates by cross-coupling reactions (Zaidlewicz & Wolan, 2002).

Biological Activities and Potential Applications

  • Cinnamic acid derivatives, including some variants of this compound, were evaluated for their phytotoxic and mutagenic effects using the Triticum test. These compounds displayed varying degrees of inhibition on the growth of wheat plantlets, indicating potential biological activity (Jităreanu et al., 2013).

Structural Analysis and Crystallography

  • The structural analysis of compounds related to this compound, such as 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid, was conducted by Kumarasinghe, Hruby, and Nichol (2009). They emphasized the importance of single-crystal X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).

Antibacterial and Antifungal Activities

  • The antibacterial and antifungal potential of derivatives of this compound was explored in several studies. For example, El-Hashash et al. (2015) described the synthesis of heterocyclic compounds with expected antibacterial activities starting from 4-(4-Bromophenyl)-4-oxobut-2-enoic acid (El-Hashash et al., 2015). Furthermore, Buchta et al. (2004) investigated the in vitro activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones, including a 4-bromophenyl derivative, against yeasts and molds, demonstrating their potential as antifungal agents (Buchta et al., 2004).

properties

IUPAC Name

(2S)-2-(4-bromophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDBEACWLCHWRZ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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